molecular formula C18H19N5O B11269319 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide CAS No. 883294-03-9

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11269319
CAS No.: 883294-03-9
M. Wt: 321.4 g/mol
InChI Key: FFXOETPOXOYRHY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a tetrazole ring, a tert-butyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The tetrazole ring and benzamide moiety can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

883294-03-9

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N5O/c1-18(2,3)14-9-7-13(8-10-14)17(24)20-15-5-4-6-16(11-15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24)

InChI Key

FFXOETPOXOYRHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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